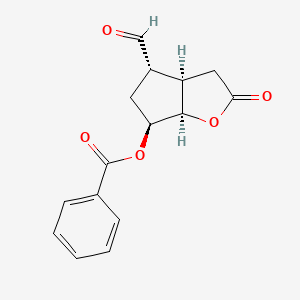
Corey aldehyde benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a crystalline solid with the molecular formula C15H14O5 and a molecular weight of 274.3 g/mol . This compound is significant in organic synthesis due to its role in producing complex molecules with biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Corey aldehyde benzoate can be synthesized through various methods. One notable method involves the benzoylation of Corey lactone, followed by selective removal of a benzoyl group using ester exchange reaction under acidic conditions . Another method includes the use of Corey lactone dibenzoate, which is obtained by benzoylation reaction from Corey lactone, and then selectively removing a benzoyl group .
Industrial Production Methods: The industrial production of this compound involves large-scale benzoylation reactions followed by purification steps to ensure high yield and purity. The reaction conditions are optimized to avoid the use of expensive blocking groups and to eliminate the need for chromatographic separation .
Analyse Chemischer Reaktionen
Types of Reactions: Corey aldehyde benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One prominent reaction is the Corey–Fuchs reaction, which transforms an aldehyde into an alkyne .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like triphenylphosphine and carbon tetrabromide are employed in the Corey–Fuchs reaction.
Major Products: The major products formed from these reactions include prostaglandin analogs and other biologically active molecules .
Wissenschaftliche Forschungsanwendungen
Corey aldehyde benzoate is extensively used in scientific research due to its role as a chiral intermediate. Its applications span across various fields:
Wirkmechanismus
The mechanism of action of Corey aldehyde benzoate involves its role as an intermediate in the synthesis of prostaglandins. Prostaglandins are hormone-like lipid compounds that elicit diverse physiological responses, including pain, fever, and regulation of blood pressure . The compound’s chiral nature allows for the selective synthesis of specific prostaglandin analogs, which interact with various molecular targets and pathways in the body .
Vergleich Mit ähnlichen Verbindungen
Corey aldehyde benzoate is unique due to its chiral nature and its role in the synthesis of prostaglandins. Similar compounds include:
Corey lactone: Another chiral intermediate used in prostaglandin synthesis.
Prostaglandin analogs: Compounds like tafluprost and travoprost, which are synthesized using this compound as an intermediate
These compounds share similar synthetic pathways but differ in their specific applications and biological activities.
Eigenschaften
Molekularformel |
C15H14O5 |
|---|---|
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
[(3aR,4S,6S,6aR)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate |
InChI |
InChI=1S/C15H14O5/c16-8-10-6-12(14-11(10)7-13(17)20-14)19-15(18)9-4-2-1-3-5-9/h1-5,8,10-12,14H,6-7H2/t10-,11-,12+,14-/m1/s1 |
InChI-Schlüssel |
NFHSMWGWDMPSTC-NRWUCQMLSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]2CC(=O)O[C@H]2[C@H]1OC(=O)C3=CC=CC=C3)C=O |
Kanonische SMILES |
C1C(C2CC(=O)OC2C1OC(=O)C3=CC=CC=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


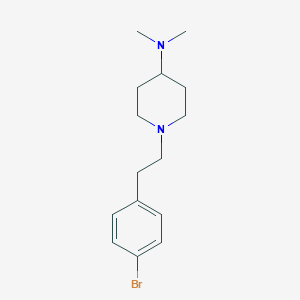
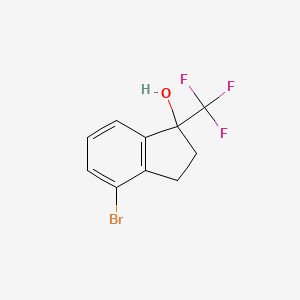
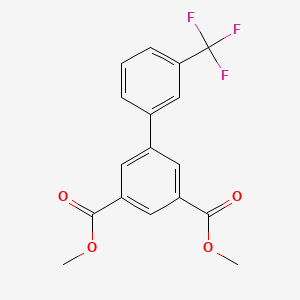
![1-(3-Ethanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724889.png)
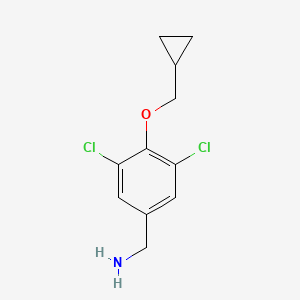
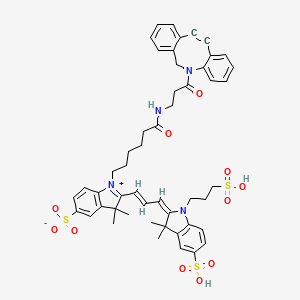

![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)

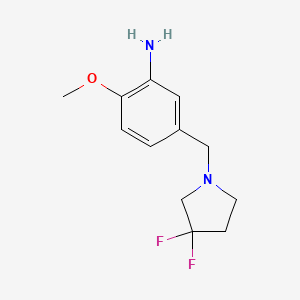
![N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B13724930.png)
![Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B13724939.png)

![4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13724955.png)
